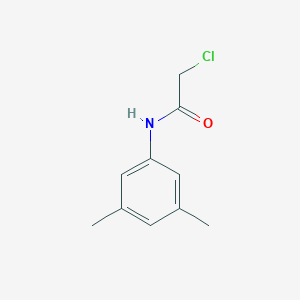

2-氯-N-(3,5-二甲基苯基)乙酰胺

描述

2-chloro-N-(3,5-dimethylphenyl)acetamide is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. Its study encompasses synthesis methods, molecular structure analysis, chemical reactions, and property evaluations.

Synthesis Analysis

The compound has been synthesized and studied alongside similar molecules. Experimental and quantum chemical investigations provide insight into the structural, thermodynamic, and vibrational characteristics of 2-chloro-N-(3,5-dimethylphenyl)acetamide and related molecules. The influence of substituents and the stability of various conformers have been determined through spectroscopic methods and computational studies (Arjunan et al., 2012).

Molecular Structure Analysis

The molecular structure of 2-chloro-N-(3,5-dimethylphenyl)acetamide has been elucidated using X-ray crystallography, revealing specific conformations and hydrogen bonding patterns. The conformation of the N—H bond and its interactions within the crystal structure highlight the compound's stable arrangement and intermolecular interactions (Gowda et al., 2007; Gowda et al., 2009).

Chemical Reactions and Properties

Research into the chemical reactions of 2-chloro-N-(3,5-dimethylphenyl)acetamide focuses on its behavior under various conditions and its reactivity towards different reagents. Studies have also explored its potential as a precursor for further chemical modifications and the synthesis of related compounds.

Physical Properties Analysis

The physical properties of 2-chloro-N-(3,5-dimethylphenyl)acetamide, such as melting point, solubility, and crystalline structure, have been characterized to understand its behavior in different environments and applications. These properties are crucial for determining its suitability for specific uses in chemical synthesis and material science.

Chemical Properties Analysis

Investigations into the chemical properties of 2-chloro-N-(3,5-dimethylphenyl)acetamide include its acidity, basicity, reactivity, and stability under various conditions. Studies employing spectroscopic techniques and computational chemistry have provided insights into its electronic structure, molecular orbitals, and potential chemical interactions (Arjunan et al., 2012).

科学研究应用

1. Crystallography

- Application : The compound has been used in the study of hydrogen bonded dimers in crystal structures .

- Method : The crystal structure of the compound was determined using X-ray diffraction techniques. The crystal was a colourless block with dimensions 0.46 × 0.36 × 0.32 mm. The wavelength used was Mo K α radiation (0.71073 Å). The scan mode was φ and ω .

- Results : The crystal structure was determined to be monoclinic, P 2 1 / n (no. 14), with a = 15.812 (5) Å, b = 8.820 (3) Å, c = 22.615 (7) Å, β = 109.814 (10)°, V = 2967.2 (16) Å 3, Z = 8, Rgt ( F ) = 0.0489, wRref ( F2 ) = 0.1302, T = 296 (2) K .

2. Medicinal Chemistry

- Application : The compound is a derivative of phenoxy acetamide, which has been studied for its potential therapeutic applications .

- Method : The compound is synthesized and its pharmacological activities are studied. The specific methods of synthesis and testing would depend on the specific therapeutic application being investigated .

3. Anti-Candida Agents

- Application : The compound has been used in the synthesis of a novel class of anti-Candida agents .

- Method : The specific methods of synthesis and testing would depend on the specific anti-Candida application being investigated .

- Results : The results would vary depending on the specific anti-Candida application being investigated .

4. Laboratory Chemicals

- Application : The compound is used as a laboratory chemical .

- Method : The specific methods of use would depend on the specific laboratory application .

- Results : The results would vary depending on the specific laboratory application .

5. Herbicide

- Application : Chloroacetamide, a related compound, has been used as an herbicide .

- Method : The compound is applied to the soil to control the growth of unwanted plants .

- Results : The results would vary depending on the specific herbicidal application being investigated .

6. Preservative

- Application : Chloroacetamide has been used as a preservative .

- Method : The compound is added to food or other products to prevent spoilage .

- Results : The results would vary depending on the specific preservative application being investigated .

7. Gas-Liquid Chromatography

- Application : “2-chloro-N-(3,5-dimethylphenyl)acetamide” was used in simultaneous determination of the enantiomers of tocainide in blood plasma by gas-liquid chromatography with electron-capture detection .

- Method : The compound is used as a reagent in the chromatographic analysis .

- Results : The results would vary depending on the specific chromatographic application being investigated .

8. Manufacturing of Pharmaceuticals

- Application : Chloroacetamide, a related compound, has been used in the manufacturing of pharmaceuticals .

- Method : The compound is synthesized and used as an intermediate in the production of various pharmaceutical products .

- Results : The results would vary depending on the specific pharmaceutical application being investigated .

9. Analytical Chemistry

- Application : “2-chloro-N-(3,5-dimethylphenyl)acetamide” was used in simultaneous determination of the enantiomers of tocainide in blood plasma by gas-liquid chromatography with electron-capture detection .

- Method : The compound is used as a reagent in the chromatographic analysis .

- Results : The results would vary depending on the specific chromatographic application being investigated .

安全和危害

属性

IUPAC Name |

2-chloro-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-7-3-8(2)5-9(4-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVVUXPLDKVXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364108 | |

| Record name | 2-chloro-N-(3,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3,5-dimethylphenyl)acetamide | |

CAS RN |

174700-38-0 | |

| Record name | 2-chloro-N-(3,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B64184.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid](/img/structure/B64194.png)

![4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-](/img/structure/B64209.png)

![2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide](/img/structure/B64210.png)